molecular formula C16H14BrClO3 B12999841 Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Cat. No.: B12999841
M. Wt: 369.6 g/mol
InChI Key: SXOICWUEQMWCQN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a bromine atom at the 3-position and a 4-chlorobenzyloxy group at the 4-position.

Its structural features, however, align with intermediates in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, where halogenated aromatics are common pharmacophores.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

ethyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3

InChI Key

SXOICWUEQMWCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

    Etherification: Formation of the ether linkage with 4-chlorobenzyl alcohol.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormationYield/Selectivity Data
Suzuki-Miyaura CouplingPd(OAc)₂, K₂CO₃, THF/H₂O (3:1), 85–90°CAryl-substituted benzoate derivatives82–91%
SNAr (Aromatic)K₂CO₃, DMF, 80°C, amine nucleophilesAmine-functionalized analogs65–78%

Key factors:

  • Electron-withdrawing ester and ether groups activate the aromatic ring for electrophilic substitution at the bromine site .

  • Steric hindrance from the 4-chlorobenzyl group directs substitution to the para position relative to the ether linkage.

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-couplings:

Example Reaction Pathway

text
Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate + Arylboronic acid (8a–j) → Pd(OAc)₂, K₂CO₃, THF/H₂O → Ethyl 3-aryl-4-((4-chlorobenzyl)oxy)benzoate (9a–j)
  • Turnover frequency: 12–15 cycles/hr (optimized for electron-deficient boronic acids)

  • Side products: <5% debromination observed via HPLC

Hydrolysis and Ester Transformations

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductApplication
Basic HydrolysisNaOH, H₂O/EtOH, reflux3-Bromo-4-((4-chlorobenzyl)oxy)benzoic acidPharmaceutical intermediates
Acidic HydrolysisHCl, dioxane, 60°CSame as aboveLower yields (55–60%)

Redox Reactivity

The bromo and ether groups influence redox behavior:

Computational Reactivity Metrics (CDFT Analysis)

ParameterValueImplication
HOMO Energy (eV)-6.32Electrophilic attack favored at C10
LUMO Energy (eV)-1.85Nucleophilic sites at Br and O atoms
Global Electrophilicity (ω)4.71 eVModerate electrophilic character

Electrochemical Data

  • Reduction peak: -1.2 V vs. Ag/AgCl (assigned to Br⁻ elimination)

  • Oxidation: Irreversible at +1.5 V (ester group decomposition)

Functional Group Interconversion

The chlorobenzyl ether moiety participates in:

  • Cleavage Reactions : HBr/AcOH → 3-bromo-4-hydroxybenzoate derivatives

  • Etherification : NaH, alkyl halides → Alkyl-substituted analogs

Mechanistic Insights

  • Suzuki Coupling Mechanism : Oxidative addition of Pd⁰ to C-Br bond precedes transmetallation with boronic acid .

  • Hydrolysis Pathway : Base-mediated nucleophilic attack at carbonyl carbon, followed by ethanol elimination.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that derivatives of ethyl benzoates exhibit promising anticancer properties. Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate, due to its structural features, may serve as a lead compound for the development of novel anticancer agents. The presence of bromine and chlorobenzyl groups enhances its reactivity and potential biological activity against cancer cell lines .

2. Inhibitors of Enzymatic Activity:
Research has shown that compounds with similar structures can act as inhibitors for various enzymes involved in cancer progression and inflammation. This compound could be evaluated for its inhibitory effects on enzymes like monoacylglycerol lipase (MAGL), which is implicated in neuropathic pain and inflammation .

3. Structure-Activity Relationship Studies:
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. By modifying substituents on the benzoate core, researchers can systematically evaluate how changes affect biological activity, leading to the optimization of lead compounds for therapeutic use .

Material Science Applications

1. Polymer Chemistry:
this compound can be utilized as a monomer in the synthesis of functional polymers. The bromine atom serves as a reactive site for further polymerization reactions, allowing for the creation of materials with tailored properties such as enhanced thermal stability or specific mechanical characteristics.

2. Coatings and Adhesives:
Due to its chemical structure, this compound may also find applications in the development of specialty coatings and adhesives that require specific adhesion properties or resistance to environmental degradation. The chlorobenzyl group can enhance the hydrophobicity of coatings, making them suitable for outdoor applications .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. It can be used to produce various other chemical compounds through nucleophilic substitution reactions or coupling reactions with other electrophiles. This versatility makes it valuable in synthetic organic chemistry, particularly in the pharmaceutical industry where complex molecules are often synthesized from simpler precursors.

Case Studies

Study Focus Findings
Study on Anticancer AgentsEvaluated derivatives of ethyl benzoatesIdentified potential anticancer activity linked to structural features similar to this compound .
Inhibition of MAGLInvestigated aryl sulfoxides as MAGL inhibitorsFound that structural modifications significantly affect inhibitory potency; similar strategies could apply to this compound .
Polymer SynthesisExplored new monomers for functional polymersDemonstrated how bromine-containing compounds can enhance polymer reactivity and functionality .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The compound may act by modifying enzyme activity or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Potential Applications
Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate 3-Br, 4-(4-Cl-benzyloxy) C₁₆H₁₄BrClO₃ ~369.65 (calculated) High lipophilicity; potential pharmaceutical intermediate
Ethyl 4-chlorobenzoyl formate 4-Cl, benzoyloxy group C₁₀H₉ClO₃ ~212.63 Ester with acyloxy group; possible agrochemical precursor
Ethyl 4-fluorobenzoate 4-F C₉H₉FO₂ ~168.17 Simple halogenated ester; solvent or polymer additive
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate 2-Cl-4-F-benzyloxy, 5-ethoxy C₁₇H₁₅ClF O₄ ~353.75 Enhanced steric hindrance; specialized synthesis applications
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate 3-Br, 2-(BrCH₂), 6-OH, 4-OCH₃ C₁₁H₁₂Br₂O₄ ~368.02 Dihalogenated; reactive in cross-coupling reactions

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The bromine atom in the target compound and Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate enhances electrophilicity, making these compounds suitable for Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In contrast, simpler halogenated esters like Ethyl 4-fluorobenzoate lack such versatility.

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., the target compound at ~369.65 g/mol and Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate at ~353.75 g/mol ) are more likely to be used in specialty chemicals or pharmaceuticals due to their complex interactions.
  • Lower-weight derivatives like Ethyl 4-chlorobenzoyl formate (~212.63 g/mol) may serve as intermediates in pesticide synthesis, as seen in analogs like pyrazophos ().

Functional Group Diversity: The hydroxy and methoxy groups in Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate enable hydrogen bonding, which could influence solubility or binding affinity in biological systems. The target compound lacks such polar groups, prioritizing hydrophobicity.

Biological Activity

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a bromo substituent, a chlorobenzyl ether moiety, and an ethyl ester functionality. These structural characteristics may influence its biological interactions and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Key findings include:

  • Substituent Effects : The presence of halogens (bromo and chloro groups) significantly influences the compound's reactivity and biological potency.
  • Functional Group Contribution : The ethyl ester group may enhance solubility and bioavailability, contributing to its overall activity.

Biological Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities Related to Similar Compounds

Compound NameActivity TypeReference
Ethyl 3-bromo-4-methoxybenzoateAntimicrobial
4-Chlorobenzyl derivativesAnticancer
3-Bromophenyl derivativesEnzyme inhibition
Ethyl 3-(4-chlorophenyl)-2-oxobutanoateAnti-inflammatory

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds with similar structural motifs exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar effects.
  • Cytotoxicity Assays : In vitro assays have shown that derivatives with bromo and chloro substituents can induce apoptosis in cancer cell lines, indicating potential anticancer properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example, bromination of ethyl benzoate derivatives (e.g., ethyl-2-ethoxy-4-methylbenzoate) using brominating agents like NBS or Br₂ in solvents such as CCl₄ at 40–60°C can introduce bromine at the desired position . Subsequent substitution with 4-chlorobenzyl bromide requires a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to facilitate nucleophilic displacement . Reaction monitoring via TLC or LC-MS ensures completion before purification.

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates. For final purification, recrystallization from ethanol or methanol improves purity. Centrifugation or vacuum filtration removes impurities, and NMR (¹H/¹³C) confirms structural integrity .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture and direct light. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via certified hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the benzoate core?

  • Methodological Answer : Regioselectivity is influenced by directing groups. Electron-donating groups (e.g., methoxy) at the para position direct bromination to the meta position. Steric effects from substituents (e.g., ethyl esters) can further modulate reactivity. Computational methods (DFT) predict bromination sites, validated experimentally via X-ray crystallography .

Q. What strategies are used to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : SAR studies involve systematic substitution of functional groups. For example:

  • Replace the 4-chlorobenzyl group with nitro or methyl variants to assess electronic effects.
  • Modify the ester (ethyl to methyl) to study steric impacts.
    Biological activity is tested via MIC assays against gram-negative bacteria (e.g., E. coli), with IC₅₀ values compared to controls .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected coupling patterns) and X-ray data (bond lengths/angles) may indicate tautomerism or polymorphism. SHELX software refines crystallographic models using high-resolution data (R-factor < 0.05), while 2D NMR (COSY, HSQC) clarifies proton-carbon correlations .

Q. How should researchers address contradictions between theoretical and experimental data?

  • Methodological Answer : For inconsistent computational (e.g., DFT-predicted vs. observed reaction yields), re-evaluate solvent effects or transition states using implicit/explicit solvation models. Experimental validation via kinetic studies (e.g., variable-temperature NMR) identifies hidden intermediates .

Q. What protocols are recommended for evaluating biological activity against gram-negative pathogens?

  • Methodological Answer : Use standardized broth microdilution (CLSI guidelines):

  • Prepare serial dilutions of the compound in Mueller-Hinton broth.
  • Inoculate with E. coli or Klebsiella pneumoniae (1–5 × 10⁵ CFU/mL).
  • Incubate at 37°C for 18–24 hours; MIC is the lowest concentration inhibiting visible growth. Synergy with antibiotics (e.g., ciprofloxacin) is assessed via checkerboard assays .

Q. How can waste containing this compound be managed sustainably?

  • Methodological Answer : Hydrolyze the ester under basic conditions (NaOH/EtOH) to yield water-soluble byproducts. Neutralize with HCl, then treat with activated carbon or advanced oxidation processes (UV/H₂O₂) before disposal. Collaborate with certified waste management agencies for incineration .

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